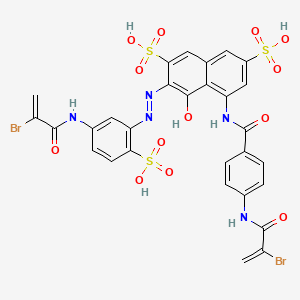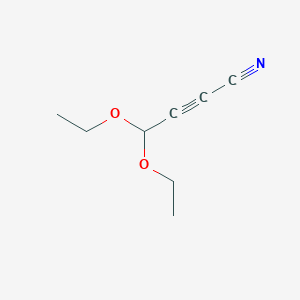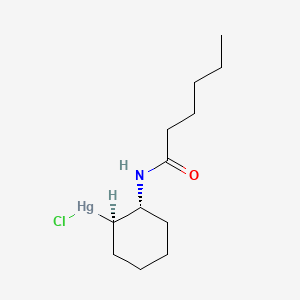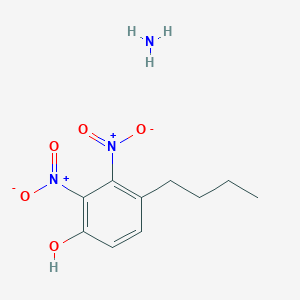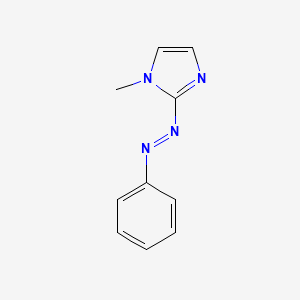
1H-Imidazole, 1-methyl-2-(phenylazo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 1-methyl-2-(phenylazo)- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their versatility and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science. The phenylazo group attached to the imidazole ring imparts unique properties to this compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Imidazole, 1-methyl-2-(phenylazo)- can be synthesized through various methods. One common approach involves the reaction of 1-methylimidazole with diazonium salts derived from aniline. The reaction typically occurs under mild conditions, often in the presence of a base such as sodium acetate, to facilitate the formation of the azo bond .
Industrial Production Methods: Industrial production of 1H-Imidazole, 1-methyl-2-(phenylazo)- often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazole, 1-methyl-2-(phenylazo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the cleavage of the azo bond and formation of amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Amines.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
1H-Imidazole, 1-methyl-2-(phenylazo)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 1-methyl-2-(phenylazo)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. The phenylazo group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to the modulation of signaling pathways and cellular processes .
Comparison with Similar Compounds
1-Methylimidazole: A precursor in the synthesis of various imidazole derivatives.
2-Phenylimidazole: Shares structural similarities but lacks the methyl and azo groups.
4-Phenyl-1H-imidazole: Another derivative with different substitution patterns.
Uniqueness: 1H-Imidazole, 1-methyl-2-(phenylazo)- is unique due to the presence of both the methyl and phenylazo groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
72908-92-0 |
|---|---|
Molecular Formula |
C10H10N4 |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
(1-methylimidazol-2-yl)-phenyldiazene |
InChI |
InChI=1S/C10H10N4/c1-14-8-7-11-10(14)13-12-9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
FLAQUJIURZWQSH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
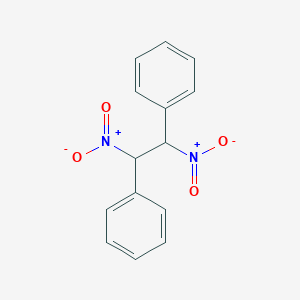



![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
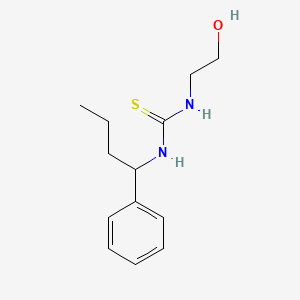
![Ethyl 11b-hydroxy-2-oxo-2,11b-dihydro-1h-cyclopenta[l]phenanthrene-3-carboxylate](/img/structure/B14457015.png)
